1-(3,4-Dibromothiophen-2-yl)ethanone
Description
1-(3,4-Dibromothiophen-2-yl)ethanone is a brominated thiophene derivative featuring an ethanone (acetyl) group at position 2 and bromine atoms at positions 3 and 4 of the aromatic thiophene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry. For instance, it serves as a precursor in the synthesis of substituted thieno[3,2-b]thiophene-2-carboxylic acids via hydrolysis and acidification steps under reflux conditions with LiOH, THF, and methanol . The bromine substituents enhance electrophilic reactivity, making it valuable for further functionalization in heterocyclic chemistry.
Properties
IUPAC Name |
1-(3,4-dibromothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)6-5(8)4(7)2-10-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYNKNSROWNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CS1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377506 | |
| Record name | 1-(3,4-Dibromothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57681-57-9 | |
| Record name | 1-(3,4-Dibromothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dibromothiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of thiophene derivatives. For instance, the bromination of 2-acetylthiophene using bromine in the presence of a catalyst such as iron(III) bromide can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dibromothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3,4-disubstituted thiophene derivatives.
Oxidation: Formation of 3,4-dibromothiophene-2-carboxylic acid.
Reduction: Formation of 1-(3,4-dibromothiophen-2-yl)ethanol.
Scientific Research Applications
1-(3,4-Dibromothiophen-2-yl)ethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of conductive polymers and organic semiconductors.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)ethanone depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to enhance the conductivity and stability of polymers. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes or receptors .
Comparison with Similar Compounds
Thiophene vs. Benzene Derivatives
- Electron-Deficient vs. Electron-Rich Systems: Compared to phenyl-based analogs like 1-(3,4-dihydroxy-6-methylphenyl)ethanone () or 1-(3-hydroxy-2-methoxyphenyl)ethanone (), the thiophene ring in the target compound is more π-excessive due to sulfur's electron-donating nature. This difference influences reactivity in electrophilic substitution and metal-catalyzed coupling reactions. Bromine atoms (electron-withdrawing) on the thiophene further polarize the ring, contrasting with methoxy or hydroxy groups (electron-donating) in phenolic ethanones .
- Halogenated Derivatives: Brominated phenyl ethanones, such as 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5, ), exhibit similar reactivity for nucleophilic substitution but differ in steric and electronic profiles due to methoxy groups.
Heterocyclic vs. Carbocyclic Systems
- Thiophene-based ethanones (e.g., the target compound) often display distinct electronic properties compared to benzene derivatives. For example, 1-(4-ethylphenyl)ethanone () lacks heteroatoms, resulting in reduced dipole moments and altered solubility in polar solvents .
Bioactivity and Pharmacological Potential
- For instance, 1-(3,4-dihydroxy-phenyl)-2-(7-methoxy-β-carbolin-2-yl)ethanone () demonstrated broad-spectrum antibacterial activity, particularly against gram-positive bacteria. The presence of bromine in the target compound could enhance membrane permeability or target binding, akin to nitro or chloro substituents in indolyl-ethanones () .
- DNA Interaction: Brominated aryl ethanones, such as 1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone (), exhibit potent DNA photocleaving activity. The target compound’s bromine atoms may similarly facilitate UV-induced radical formation, though this requires experimental validation .
Physical and Chemical Properties
Solubility and Stability
- Bromine substituents increase molecular weight and hydrophobicity compared to hydroxy or methoxy analogs. For example, 1-(3,4-dihydroxy-5-nitrophenyl)-2-hydroxyethanone () is highly polar due to nitro and hydroxy groups, whereas the target compound is more lipophilic, favoring organic solvents .
Spectroscopic Characteristics
- NMR spectra of the target compound would show distinct aromatic proton splitting patterns due to bromine’s deshielding effects. This contrasts with 1-(3,4-dihydroxy-6-methylphenyl)ethanone (), where hydroxy groups result in downfield-shifted protons and coupling interactions .
Data Tables
Table 1: Structural and Bioactive Comparison of Selected Ethanones
Table 2: Physical Properties from Handbook Data (–12)
| Compound (CAS) | Molecular Weight | Melting Point (°C) | Solubility |
|---|---|---|---|
| 1-(3,4-Dihydroxyphenyl)-2-iodoethanone ([105174-59-2]) | 292.1 | 94 (decomp.) | Moderate in DMSO |
| 2-Bromo-1-(3,4-dihydroxy-5-nitrophenyl)ethanone ([134610-95-0]) | 290.0 | 167 | Low in water |
| 1-(2,4-Dihydroxyphenyl)-2-phenylethanone ([106737-29-5]) | 242.3 | 209 | Insoluble in hexane |
Biological Activity
1-(3,4-Dibromothiophen-2-yl)ethanone, with the CAS number 57681-57-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, enzyme inhibition, and cellular interactions. We will also present relevant case studies and research findings to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a thiophene ring substituted with two bromine atoms and an ethanone group. Its molecular formula is C6H4Br2OS, indicating a relatively complex structure that contributes to its biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 15.5 | Significant inhibition of growth |
| MCF-7 (breast cancer) | 12.3 | Induction of apoptosis |
| A549 (lung cancer) | 18.0 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against these cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.
In a study using the MTT assay, it was found that treatment with this compound resulted in increased levels of apoptotic markers in treated cells compared to controls .
3. Enzyme Inhibition
This compound also acts as an inhibitor for several enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cytochrome P450 | Competitive inhibition | 20.5 |
| Aldose Reductase | Non-competitive inhibition | 25.0 |
The inhibition of cytochrome P450 enzymes is particularly noteworthy as it may affect drug metabolism and clearance in vivo.
Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Study on HepG2 Cells : A study conducted on HepG2 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates after 48 hours of exposure. The researchers noted that the compound's cytotoxicity was dose-dependent.
- Impact on Enzyme Activity : Another study focused on the enzyme inhibitory effects of this compound found that it significantly inhibited aldose reductase activity, suggesting potential implications for diabetic complications related to oxidative stress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
